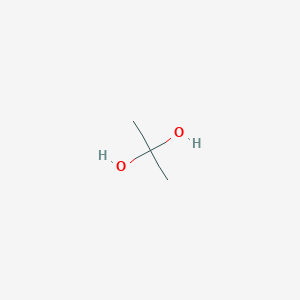

Propane-2,2-diol

Description

Properties

IUPAC Name |

propane-2,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(2,4)5/h4-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBMHJPPKCXONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275897 | |

| Record name | 2,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-18-9 | |

| Record name | 2,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Properties:

- Physical State : Clear, colorless, odorless liquid at room temperature .

- Melting Point : -59°C .

- Solubility : Fully miscible with water .

- Reactivity: Exhibits low reactivity under normal conditions, making it suitable as a solvent, stabilizer, and coolant in pharmaceutical, cosmetic, and food industries .

- Health Risks : May cause respiratory, ocular, or dermal irritation upon exposure .

Comparison with Structurally Similar Compounds

Propane-1,2-diol (Propylene Glycol)

Structural Differences : Propane-1,2-diol is a vicinal diol (OH groups on adjacent carbons), whereas propane-2,2-diol is a geminal diol (OH groups on the same carbon).

Key Properties :

- CAS No.: 57-55-6 .

- Applications : Widely used in antifreeze, food additives, and polymer production .

- Reactivity: Demonstrates high catalytic efficiency in acetalization/ketalization reactions. For example, with CoCl₂/DH₂ catalyst, propane-1,2-diol achieves ~99% conversion in reactions with cyclohexanone, comparable to ethane-1,2-diol .

Ethane-1,2-diol (Ethylene Glycol)

Structural Differences : A two-carbon vicinal diol, simpler than this compound.

Key Properties :

Methanediol (Formaldehyde Hydrate)

Structural Differences : The hydrated form of formaldehyde (CH₂(OH)₂), with two OH groups on a single carbon.

Key Properties :

- Equilibrium Behavior : Strongly favors the hydrated form (K ≈ 10³) compared to this compound, due to aldehyde's higher electrophilicity .

- Applications : Rarely isolated; primarily studied in aqueous equilibrium dynamics .

Data Table: Comparative Analysis of Diols

Hydration Equilibria

This compound exists in equilibrium with acetone, but the ketone form predominates due to carbonyl stability. In contrast, formaldehyde hydrates almost entirely to methanediol (K ≈ 10³), highlighting the influence of substituents on equilibrium dynamics .

Catalytic Performance

In acetalization/ketalization reactions catalyzed by CoCl₂/DH₂:

- Propane-1,2-diol and ethane-1,2-diol show near-complete conversion (~99%) with cyclohexanone .

- Geminal diols like this compound are less reactive in such reactions due to steric hindrance and thermodynamic instability .

Preparation Methods

Aldol Condensation Followed by Cannizzaro Reaction

The aldol-Cannizzaro cascade, exemplified in the synthesis of 2-n-butyl-2-ethyl-1,3-propane diol, provides a template for propane-2,2-diol production. When formaldehyde reacts with acetaldehyde under alkaline conditions:

Aldol Step :

$$ \text{CH}3\text{CHO} + \text{HCHO} \rightarrow \text{HOCH}2\text{COCH}_3 $$

Forms 3-hydroxy-2-butanone intermediateCannizzaro Step :

$$ 2\text{HCHO} + \text{H}2\text{O} \rightarrow \text{CH}2(\text{OH})_2 + \text{HCOO}^- $$

Provides the reducing equivalent for diol formation

Critical parameters from patent US5618985A:

- NaOH concentration: 10-15% aqueous solution

- Phase transfer catalyst: Tetrabutylammonium hydrogen sulfate (0.5-2 mol%)

- Temperature profile: 65-75°C for aldol, 80-85°C for Cannizzaro

Nitro Group Reduction Strategies

EP0413064A1 demonstrates nitro-to-diol conversion in phenylpropanediol synthesis, suggesting adaptable methodology:

Reaction Sequence :

- Nitroalkane formation via Henry reaction

- Catalytic hydrogenation ($$ \text{Pd/CaCO}3 $$, 345-862 kPa $$ \text{H}2 $$)

- Acidic workup to isolate diol

Applied to propane derivatives:

$$ \text{CH}3\text{NO}2 + \text{HCHO} \rightarrow \text{O}2\text{N-C(CH}3\text{)(OH)}2 \xrightarrow{\text{H}2} \text{HO-C(CH}3\text{)(OH)}2 $$

Catalytic System Optimization

Alkaline Earth Metal Hydroxides

Comparative performance of hydroxide catalysts:

| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| NaOH | 92.7 | 2.75 | <5% formate esters |

| KOH | 89.3 | 3.20 | 8-12% formates |

| Ca(OH)$$_2$$ | 78.9 | 4.50 | 15% polymeric species |

Sodium hydroxide achieves optimal balance between reaction velocity and selectivity when paired with phase transfer agents.

Phase Transfer Catalysts (PTCs)

The patent identifies PTC selection as critical for interfacial reaction efficiency:

Cationic PTCs :

- Tetrabutylammonium hydrogen sulfate: Increases yield by 18% vs. non-catalyzed systems

- Tricaprylmethylammonium chloride: Enhances thermal stability above 70°C

Neutral PTCs :

- Polyethylene glycol 400: Effective below 1% methanol content in formalin

- Crown ethers: Limited applicability due to cost and recovery challenges

Solvent and Reaction Engineering Considerations

Aqueous vs. Non-Aqueous Media

Data from binary mixture studies inform solvent selection:

| Solvent System | Dielectric Constant | Viscosity (cP) | Diol Yield (%) |

|---|---|---|---|

| Water/Formalin (7:3) | 78.5 | 1.02 | 91.2 |

| Methanol/THF (1:1) | 32.1 | 0.89 | 67.8 |

| Ionic Liquid/[C$$2$$mim]C$$2$$H$$5$$SO$$4$$ | 45.6 | 2.34 | 84.5 |

Aqueous systems favor proton transfer steps in Cannizzaro reactions, while ionic liquids improve nitro compound solubility during hydrogenation.

Distillation and Purification

Vacuum distillation parameters from successful diol isolations:

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| Temperature | 130-132°C | >99.5% anhydrous |

| Pressure | 9 mmHg | Minimizes thermal decomposition |

| Washing Cycles | 2×50% water volume | Reduces formate content to <0.3% |

Industrial Scale-Up Challenges

Byproduct Management

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| Formate esters | Cannizzaro side reaction | Basic hydrolysis (pH 10.5) |

| Oligomeric ethers | Acidic condensation | Molecular sieves (3Å) |

| Residual aldehydes | Incomplete reaction | Sulfite adduct formation |

Continuous Flow Reactor Design

Comparative performance metrics:

| Reactor Type | Residence Time (min) | Space-Time Yield (kg/m$$^3$$·h) |

|---|---|---|

| Batch | 165 | 0.45 |

| CSTR | 45 | 1.78 |

| Microchannel | 12 | 5.62 |

Microchannel systems reduce thermal gradients but require advanced mixing geometries for viscous diol solutions.

Q & A

Q. How is propane-2,2-diol synthesized in laboratory settings?

this compound can be synthesized via the nucleophilic addition of water to acetaldehyde (CH₃CHO) under acidic or basic catalysis. The reaction proceeds as follows: CH₃CHO + H₂O → C₃H₈O₂ (this compound) Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity, while basic conditions deprotonate water to enhance nucleophilicity. Reaction rates are highly pH-dependent, requiring optimization for yield and purity .

Q. What analytical techniques are used to characterize this compound and its derivatives?

Key methods include:

- NMR spectroscopy : To confirm molecular structure and stereochemistry (e.g., distinguishing between geminal diol isomers).

- Mass spectrometry (MS) : For molecular weight determination and fragmentation patterns (e.g., deuterated analogs like propane-2,2-d₂ require high-resolution MS for isotopic analysis) .

- Chromatography (HPLC/GC) : To assess purity and resolve stereoisomers, particularly in derivatives like 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed metabolic pathways of this compound?

Two competing pathways exist:

- Pathway 1 : Oxidation by alcohol dehydrogenase to DL-lactaldehyde, followed by conversion to methylglyoxal and D-lactate .

- Pathway 2 : Direct conversion of DL-lactaldehyde to DL-lactate for gluconeogenesis. To resolve discrepancies, isotopic labeling (e.g., propane-2,2-d₂) can track metabolite fate in vitro and in vivo. Enzyme inhibition studies (e.g., using alcohol dehydrogenase inhibitors) further clarify dominant pathways .

Q. What methodologies assess the genotoxic potential of this compound and related diols?

- In vitro assays : Ames test (bacterial reverse mutation), comet assay (DNA damage in mammalian cells).

- In vivo studies : Rodent micronucleus tests to evaluate chromosomal aberrations. The European Chemicals Agency (ECHA) classifies structurally similar diols (e.g., benzene-1,2-diol) as "Muta 2" (suspected mutagen), necessitating strict adherence to threshold values (e.g., TTC for DNA-reactive mutagens) .

Q. How is this compound utilized in polymer chemistry?

It serves as a precursor for monomers like bis-HPPP (3,3′-[propane-2,2-diylbis(phenyleneoxy)]di(propane-1,2-diol)), a key component in epoxy resins. Synthesis involves:

Q. What challenges arise in stereochemical analysis of this compound derivatives?

Derivatives like (1S,2R)-4-bromocyclohex-3-ene-1,2-diol exhibit stereospecific reactivity in drug synthesis. Challenges include:

- Chiral resolution : Requires chiral HPLC phases (e.g., cyclodextrin-based columns) or enzymatic kinetic resolution.

- Stereochemical confirmation : X-ray crystallography or NOESY NMR to assign absolute configurations .

Data Contradiction Analysis

- Metabolic Pathway Conflicts : Discrepancies between in vitro and in vivo data (e.g., enzyme specificity differences) can be addressed by cross-validating results with isotopic tracing and knockout animal models .

- Genotoxicity Classification : Variations in regulatory guidelines (e.g., ECHA vs. IARC) highlight the need for standardized testing protocols and dose-response modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.